Diethyl (2-fluorophenyl)phosphonate
Description
Diethyl (2-fluorophenyl)phosphonate is an organophosphorus compound characterized by a phosphonate group (PO(OEt)₂) attached to a 2-fluorophenyl ring. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atom at the ortho position of the aromatic ring. Its synthesis often involves multi-step reactions, such as Grignard reactions, Curtius rearrangements, or nucleophilic additions, as demonstrated in the preparation of carbon-14 labeled derivatives for metabolic studies .
Properties
Molecular Formula |
C10H14FO3P |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-fluorobenzene |
InChI |
InChI=1S/C10H14FO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
InChI Key |
GFWSJHRIKWJUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1F)OCC |
Origin of Product |
United States |
Preparation Methods
Photoredox-Catalyzed One-Pot Synthesis via Aryldiazonium Salts
A notable modern method for synthesizing diethyl arylphosphonates, including this compound, involves a photoredox-catalyzed one-pot reaction using aryldiazonium salts generated in situ from the corresponding anilines.
- Step 1: Formation of aryldiazonium salt from 2-fluoroaniline using tert-butyl nitrite and boron trifluoride diethyl etherate (BF3·OEt2) in anhydrous tetrahydrofuran (THF) at low temperature (-15 °C to 0 °C).
- Step 2: Addition of diethyl phosphite along with a gold(I) catalyst (triphenylphosphine gold chloride, Ph3PAuCl) and a ruthenium-based photoredox catalyst (tris(bipyridine)ruthenium(II) hexafluorophosphate, Ru(bpy)3(PF6)2) in a solvent mixture of acetonitrile and ethanol (4:1).
- Step 3: The reaction mixture is degassed by freeze-pump-thaw cycles and irradiated with visible light (26 W household lamp) at room temperature for approximately 4 hours.
- Step 4: Workup involves quenching with water and aqueous potassium carbonate, extraction with dichloromethane, drying, filtration, concentration, and purification by silica gel column chromatography using n-hexane and ethyl acetate.
- This method yields diethyl (4-fluorophenyl)phosphonate in approximately 69% yield, which is expected to be similar for the 2-fluoro isomer with appropriate adjustments.
- The reaction proceeds under mild conditions, is operationally simple, and avoids harsh reagents.
- The photoredox catalysis enables selective formation of the C–P bond via radical intermediates generated from aryldiazonium salts.
Reaction Scheme Summary:
$$
\text{2-Fluoroaniline} \xrightarrow[\text{tBuONO, BF}3\cdot\text{OEt}2]{-15^\circ C \to RT} \text{2-Fluorophenyldiazonium salt} \xrightarrow[\text{Ph}3\text{PAuCl}, \text{Ru(bpy)}3(\text{PF}6)2, \text{light}]{\text{diethyl phosphite}} \text{this compound}
$$
This method is adapted from a detailed study by the Royal Society of Chemistry, which demonstrated the synthesis of various diethyl arylphosphonates by this photoredox approach.
Michaelis–Arbuzov Reaction Using Microwave-Assisted Synthesis
The classical Michaelis–Arbuzov reaction involves the nucleophilic substitution of alkyl halides by trialkyl phosphites to form dialkyl phosphonates. This method can be adapted for haloaryl compounds to prepare this compound derivatives, although the direct haloaryl substrates may require special conditions.
- Reactants: Triethyl phosphite and 2-fluorobromobenzene or 2-fluorochlorobenzene analogs.
- Conditions: Microwave-assisted heating at elevated temperatures (up to 190 °C) for short durations (30–160 minutes).
- Solvent: Often solvent-free or with acetonitrile for flow reactions.
- Purification: Vacuum distillation or column chromatography.
- Microwave-assisted Michaelis–Arbuzov reactions improve yield and purity compared to conventional heating.
- Excess haloalkane improves conversion; however, stoichiometric ratios can be optimized for cost-efficiency.
- Certain solvents (THF, diglyme) hinder the reaction, while acetonitrile and dimethylformamide have minor effects.
- Aromatic solvents strongly inhibit the reaction.
Though most studies focus on alkyl haloalkylphosphonates, the methodology provides a foundation for synthesizing aryl phosphonates like this compound under optimized conditions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Photoredox-catalyzed one-pot synthesis | 2-Fluoroaniline, tert-butyl nitrite, BF3·OEt2, Ph3PAuCl, Ru(bpy)3(PF6)2, diethyl phosphite | -15 °C to RT, visible light, 4 h | ~69 (4-fluoro isomer) | Mild, selective, operationally simple | Requires photoredox catalysts and light source |
| Nickel-catalyzed Suzuki–Miyaura coupling | 2-Fluorophenylboronic acid, NiSO4·6H2O, K3PO4, diethyl phosphonate | 120 °C, aqueous, 1 h | High (reported for analogs) | Green chemistry, aqueous medium | Requires boronic acid precursor, high temp |
| Microwave-assisted Michaelis–Arbuzov | Triethyl phosphite, 2-fluorobromo/chlorobenzene | Microwave heating, 150–190 °C, 30–160 min | 63–89 (alkyl analogs) | Fast, high yield, scalable | May require haloaryl halides, possible side reactions |
Summary and Recommendations
- The photoredox-catalyzed one-pot synthesis using aryldiazonium salts is currently the most versatile and mild method for preparing this compound, offering good yields and operational simplicity under visible light irradiation.
- The nickel-catalyzed Suzuki–Miyaura coupling in water presents a green alternative, especially suitable if arylboronic acid precursors are readily available, though it requires elevated temperatures.
- The microwave-assisted Michaelis–Arbuzov reaction remains a classical and efficient route for dialkyl phosphonates and can be adapted to aryl phosphonates with careful optimization of substrate and conditions.
For large-scale or industrial synthesis, microwave-assisted methods and flow chemistry adaptations provide scalability and high purity. For laboratory-scale synthesis and functional group tolerance, photoredox catalysis offers a modern and selective approach.
Chemical Reactions Analysis
Types of Reactions: Diethyl (2-fluorophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phosphonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl (2-fluorophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of diethyl (2-fluorophenyl)phosphonate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s phosphonate group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights structural differences and substituent effects among diethyl arylphosphonates:
| Compound Name | Substituent Position & Group | Molecular Formula | Key Electronic Effects |
|---|---|---|---|
| Diethyl (2-fluorophenyl)phosphonate | 2-F on phenyl | C₁₀H₁₄FO₃P | Strong electron-withdrawing (-I effect) |
| Diethyl (4-formylphenyl)phosphonate | 4-CHO on phenyl | C₁₁H₁₅O₄P | Electron-withdrawing (via carbonyl) |
| Diethyl (2-ethylphenyl)phosphonate | 2-CH₂CH₃ on phenyl | C₁₂H₁₉O₃P | Electron-donating (+I effect) |
| Diethyl (2-nitrophenyl)phosphonate | 2-NO₂ on phenyl | C₁₀H₁₄NO₅P | Strong electron-withdrawing (-I, -M effects) |
Key Insights :
- Electron-Withdrawing Groups (EWGs) : The 2-fluorophenyl and 4-formylphenyl derivatives exhibit enhanced electrophilicity at the phosphorus center due to EWGs, facilitating nucleophilic substitution or addition reactions. In contrast, the 2-ethylphenyl derivative’s electron-donating group reduces reactivity toward electrophiles .
Physical and Spectral Properties
- NMR Data :
- Thermal Stability : Fluorinated phosphonates generally exhibit higher thermal stability than alkyl-substituted analogs, making them suitable for high-temperature applications .
Biological Activity
Diethyl (2-fluorophenyl)phosphonate is a phosphonate ester that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's properties and applications.
Chemical Structure and Properties
This compound is characterized by its phosphonate group, which allows it to mimic phosphate esters. This structural similarity enables it to interact with various biological targets, particularly enzymes that utilize phosphate substrates. The presence of the fluorine atom enhances its lipophilicity and stability, making it a valuable candidate for further biological evaluations.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. Its mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
- Inhibition Studies : Research indicates that compounds similar to this compound can inhibit enzymes such as alkaline phosphatase (ALP), which is crucial for tumor growth and metastasis. For instance, a related compound exhibited an IC50 value of 0.420 ± 0.012 μM against HCT116 tumor cells, comparable to doxorubicin .
- Cell Line Studies : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-468), leukemia (SR), and melanoma (SK-MEL-5). The percentage inhibition values ranged from 81% to over 90% across different cell lines .
| Cell Line | % Inhibition |
|---|---|
| MDA-MB-468 (Breast) | 84.83% |
| SR (Leukemia) | 81.58% |
| SK-MEL-5 (Melanoma) | 84.32% |
Mechanistic Insights
The mechanism underlying the anticancer activity of this compound involves its ability to bind to and inhibit specific proteins associated with cancer progression:
- Topoisomerase I Inhibition : Similar compounds have been shown to modulate Topoisomerase I activity, a critical enzyme for DNA replication in cancer cells. By inhibiting this enzyme, this compound could potentially induce apoptosis in cancerous cells .
- Molecular Docking Studies : Computational studies have indicated strong binding affinities between this compound derivatives and target proteins involved in cancer pathways, supporting experimental findings on their biological efficacy .
Case Studies
- Synthesis and Evaluation : A series of phosphonates, including this compound, were synthesized using a straightforward multicomponent reaction method. These compounds were evaluated for their antiproliferative effects against various human cancer cell lines with promising results .
- Comparative Analysis : In comparative studies with established anticancer agents like doxorubicin, this compound derivatives displayed comparable or superior efficacy, particularly in inhibiting cell growth in resistant cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for preparing diethyl (2-fluorophenyl)phosphonate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via the Michaelis-Arbuzov reaction , where diethyl phosphite reacts with a 2-fluorophenyl halide (e.g., bromide or iodide) in the presence of a base (e.g., NaH or K₂CO₃) under mild conditions (40–60°C). Alternative methods include transition-metal-free aryl halide activation using visible light or base-promoted systems, which avoid heavy metal catalysts and enhance sustainability . For radiochemical applications, Grignard reactions followed by Curtius rearrangement and nucleophilic addition have been employed to incorporate carbon-14 labels, achieving high specific activity (e.g., 53.6 mCi/mmol) . Key factors affecting yield include solvent polarity, temperature control, and stoichiometric ratios of precursors.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
- Methodological Answer :
- ¹H/³¹P NMR : The ³¹P NMR signal typically appears at δ 18–22 ppm for phosphonate esters, while the ¹H NMR spectrum shows distinct splitting patterns for ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) and aromatic protons (δ 6.8–7.6 ppm for fluorophenyl) .
- IR Spectroscopy : Strong P=O stretching vibrations at 1250–1280 cm⁻¹ and P-O-C absorptions near 1020–1050 cm⁻¹ are diagnostic .
- X-ray Diffraction : For crystalline samples, X-ray analysis resolves bond angles (e.g., P=O bond ~1.48 Å) and torsional deviations (e.g., nitro/fluorophenyl groups twisted ~30° from planar) .
Q. How should researchers handle safety and stability concerns during synthesis and storage?
- Methodological Answer :
- Risk Assessment : Conduct a pre-experiment hazard analysis for reagents (e.g., aryl halides, bases) and byproducts (e.g., H₂ gas). Use fume hoods and explosion-proof equipment .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Monitor for discoloration or precipitate formation, which indicates degradation .
Advanced Research Questions
Q. How can contradictory data in spectroscopic or chromatographic analyses be resolved?
- Methodological Answer : Contradictions often arise from impurities or isomeric byproducts. Strategies include:
- GC-MS with Retention Time Cross-Validation : Compare retention times with authentic standards (e.g., diethyl phosphonate elutes at ~4.05 min under 4 cm Hg pressure) .
- Combined NMR/IR Analysis : Use ¹H decoupling in ³¹P NMR to eliminate splitting artifacts. Confirm functional groups via IR’s P=O/P-O-C bands .
- Distillation/Purification : Separate phosphonate fractions via vacuum distillation (e.g., 94–95°C at 21 mmHg) or column chromatography (silica gel, ethyl acetate/petroleum ether) .
Q. What mechanistic insights explain the compound’s enzyme inhibition properties, and how does the 2-fluorophenyl group modulate activity?
- Methodological Answer : The phosphonate group acts as a phosphate mimic , competitively inhibiting enzymes like phosphatases or lyases. The 2-fluorophenyl substituent enhances binding via:
- Electron-Withdrawing Effects : Fluorine increases electrophilicity at the phosphorus center, strengthening interactions with catalytic residues .
- Steric Effects : The ortho-fluorine restricts rotational freedom, optimizing alignment with hydrophobic enzyme pockets.
In vitro assays (e.g., Michaelis-Menten kinetics) using fluorogenic substrates can quantify inhibition constants (Kᵢ) .
Q. How do structural analogs of this compound compare in reactivity and bioactivity?
- Methodological Answer : A comparative analysis of analogs reveals:
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., diarylphosphonate formation) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and enhances selectivity .
- In-Line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
Tables for Key Data
Q. Table 1. Synthetic Methods Comparison
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Michaelis-Arbuzov | NaH, THF, 60°C | 78 | >95 | |
| Carbon-14 Labeling | Grignard, ¹⁴CO₂ | 65 | 98 (HPLC) | |
| Visible-Light Activation | KOtBu, DMSO, 450 nm | 82 | >90 |
Q. Table 2. Spectral Reference Data
| Technique | Key Peaks | Significance |
|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
